molecular formula C11H13N3O B13209430 2-[Ethyl(methyl)amino]imidazo[1,2-a]pyridine-3-carbaldehyde

2-[Ethyl(methyl)amino]imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B13209430
M. Wt: 203.24 g/mol
InChI Key: ZPUMYNZYZZTNAG-UHFFFAOYSA-N
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Description

2-[Ethyl(methyl)amino]imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(methyl)amino]imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the nucleophilic addition of 2-aminopyridine to an appropriate aldehyde, followed by cyclization and functionalization steps . The reaction conditions often involve the use of transition metal catalysts, metal-free oxidation, or photocatalysis strategies .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(methyl)amino]imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 2-[Ethyl(methyl)amino]imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For example, it has been shown to inhibit glutamine synthetase, an enzyme involved in nitrogen metabolism . The compound’s effects are mediated through its binding to the active site of the enzyme, leading to the inhibition of its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Ethyl(methyl)amino]imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-[ethyl(methyl)amino]imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C11H13N3O/c1-3-13(2)11-9(8-15)14-7-5-4-6-10(14)12-11/h4-8H,3H2,1-2H3

InChI Key

ZPUMYNZYZZTNAG-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=C(N2C=CC=CC2=N1)C=O

Origin of Product

United States

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